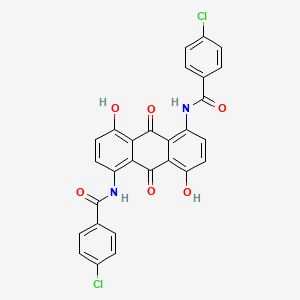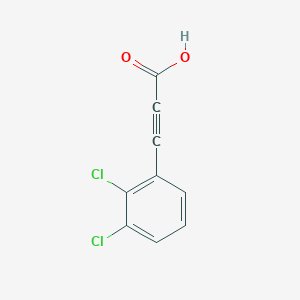
3-(2,3-Dichlorophenyl)propiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dichlorophenyl)propiolic acid is an organic compound characterized by the presence of a propiolic acid group attached to a 2,3-dichlorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)propiolic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with ethynylmagnesium bromide, followed by oxidation. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
3-(2,3-Dichlorophenyl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The propiolic acid group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-(2,3-Dichlorophenyl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2,3-Dichlorophenyl)propiolic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dichlorophenyl)propionic acid
- 3-(2,5-Dichlorophenyl)propanoic acid
- 3-(4-Chlorophenyl)propionic acid
Comparison
3-(2,3-Dichlorophenyl)propiolic acid is unique due to the presence of both the propiolic acid group and the 2,3-dichlorophenyl ring
属性
分子式 |
C9H4Cl2O2 |
|---|---|
分子量 |
215.03 g/mol |
IUPAC 名称 |
3-(2,3-dichlorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,(H,12,13) |
InChI 键 |
NKOJJLUKYNHFBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


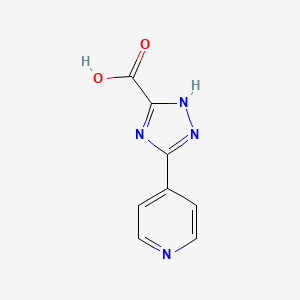
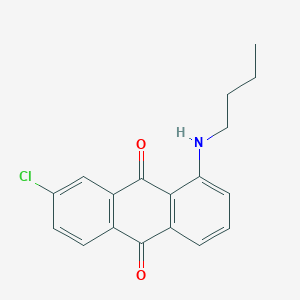
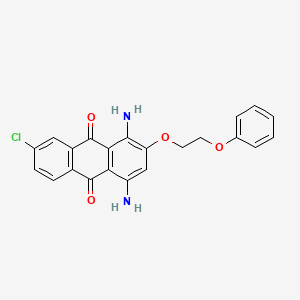

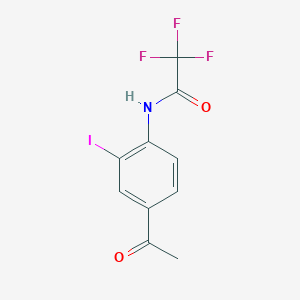
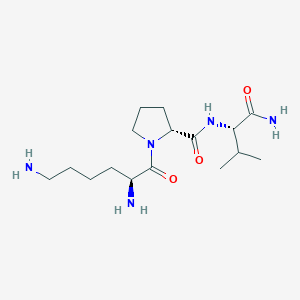


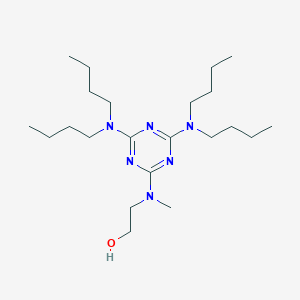
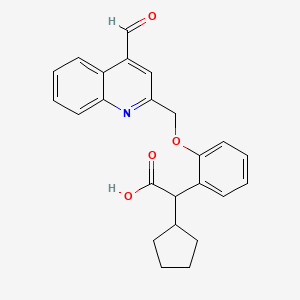
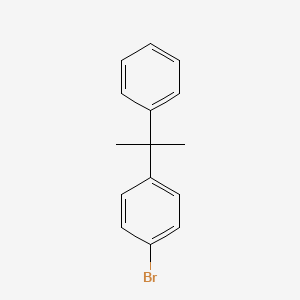
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
